

# Application Note: Quantification of Dimethyl Isosorbide in Dermatological Creams by HPLC-UV

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## Compound of Interest

Compound Name: *Dimethyl Isosorbide*

Cat. No.: *B147162*

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## Abstract

This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of **Dimethyl Isosorbide** (DMI) in dermatological cream formulations. DMI is a high-purity solvent and penetration enhancer, and its accurate quantification is crucial for ensuring product quality and performance. The described method utilizes a simple solvent extraction procedure for sample preparation, followed by analysis on a reversed-phase C18 column. The method is designed to be rapid, accurate, and precise, making it suitable for routine quality control and formulation development activities. Validation parameters, presented in tabular format, are based on established analytical practices for similar hydrophilic molecules in semi-solid dosage forms.

## Introduction

**Dimethyl Isosorbide** (DMI) is a versatile, bio-based solvent and carrier used in topical and dermatological products to enhance the delivery of active pharmaceutical ingredients (APIs) into the skin. As a key excipient, the concentration of DMI in a cream formulation must be carefully controlled to ensure consistent product efficacy and safety. This document provides a detailed protocol for a proposed HPLC-UV method for the determination of DMI in complex cream matrices. The method is intended for use by researchers, scientists, and drug development professionals.

## Experimental

### Materials and Reagents

- **Dimethyl Isosorbide** (DMI) Reference Standard ( $\geq 99\%$  purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Dermatological cream base (placebo)
- Syringe filters (0.45  $\mu\text{m}$ , PTFE or nylon)

### Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu\text{m}$  particle size)
- Analytical balance
- Vortex mixer
- Centrifuge

### Chromatographic Conditions

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 $\mu$ m
Mobile Phase	Acetonitrile:Water (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 $\mu$ L
Column Temperature	30 $^{\circ}$ C
Detection	UV at 210 nm
Run Time	10 minutes

## Preparation of Standard Solutions

**Stock Standard Solution (1000  $\mu$ g/mL):** Accurately weigh approximately 100 mg of DMI reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

**Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 10  $\mu$ g/mL to 200  $\mu$ g/mL.

## Sample Preparation

- Accurately weigh approximately 1.0 g of the dermatological cream into a 50 mL centrifuge tube.
- Add 20 mL of methanol to the tube.
- Vortex for 5 minutes to disperse the cream.
- Place the tube in a heated shaker or water bath at 40 $^{\circ}$ C for 15 minutes to facilitate extraction.
- Centrifuge the sample at 4000 rpm for 10 minutes.

- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
- Inject the filtered solution into the HPLC system.

## Method Validation (Representative Data)

The following tables present representative data for the validation of this analytical method, adapted from a validated HPLC-UV method for a hydrophilic molecule in a cream formulation.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

### Linearity

The linearity of the method was evaluated by analyzing a series of DMI standard solutions at five different concentrations.

Concentration (µg/mL)	Peak Area
40	215487
80	432154
120	648791
160	865421
200	1081234
Correlation Coefficient (r)	0.9998
Coefficient of Determination (R <sup>2</sup> )	0.9996

### Accuracy

Accuracy was determined by spiking a placebo cream with known concentrations of DMI at three different levels (80%, 100%, and 120% of the target concentration).

Spiked Level	Amount Added (µg/mL)	Amount Found (µg/mL)	Recovery (%)	% RSD (n=3)
80%	80.0	79.2	99.0	1.2
100%	100.0	101.1	101.1	0.8
120%	120.0	119.5	99.6	1.1

## Precision

Repeatability (Intra-day Precision):

Concentration (µg/mL)	Peak Area (n=6)	Mean Peak Area	% RSD
100	543210, 546789, 541234, 545678, 542345, 544321	543929.5	0.4

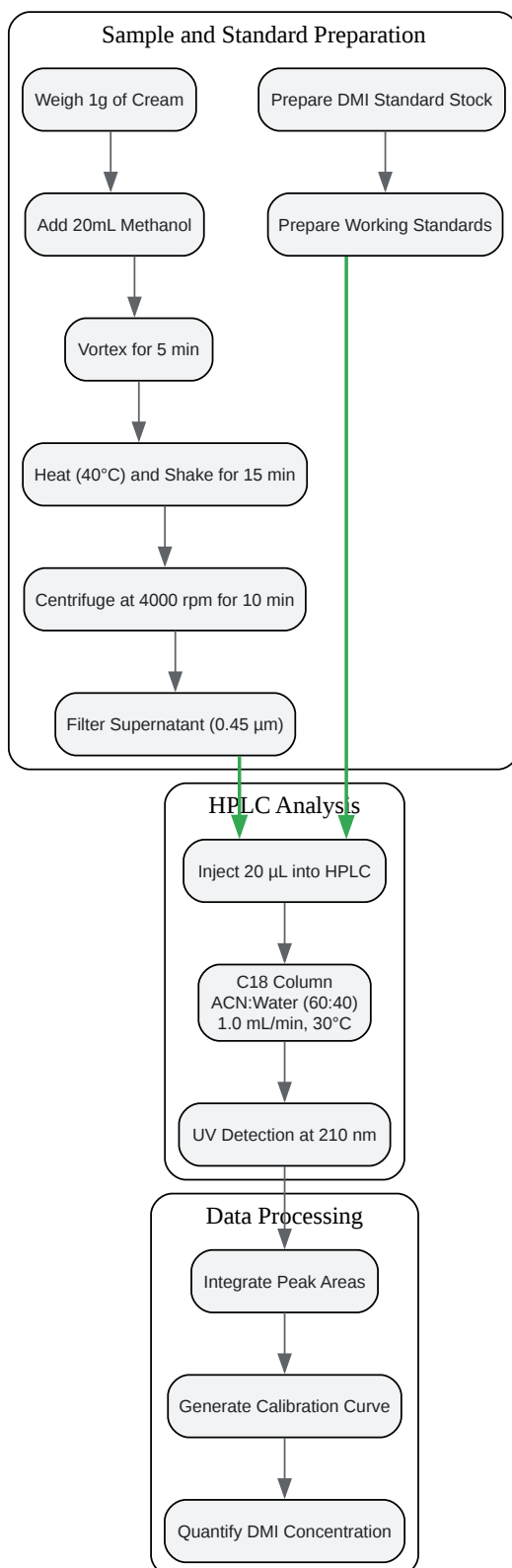
Intermediate Precision (Inter-day Precision):

Analyst	Day	Concentration (µg/mL)	Mean Assay Value (%)	% RSD (n=6)
1	1	100	99.5	0.5
2	2	100	100.2	0.6

## Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Value (µg/mL)
LOD	5
LOQ	15

## Workflow Diagrams



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Caption: Experimental workflow for the quantification of DMI in dermatological creams.

## Conclusion

The proposed HPLC-UV method provides a straightforward and reliable approach for the quantification of **Dimethyl Isosorbide** in dermatological cream formulations. The simple solvent extraction procedure is effective in isolating DMI from the complex cream matrix, and the chromatographic conditions allow for a rapid and selective analysis. The representative validation data demonstrates that the method is linear, accurate, and precise, making it a valuable tool for quality control and formulation development in the pharmaceutical and cosmetic industries.

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## References

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